molecular formula C4H7FN4 B6589979 1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine CAS No. 1528319-82-5

1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B6589979
CAS No.: 1528319-82-5
M. Wt: 130.1
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Description

1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse applications in medicinal chemistry and material science

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloroethyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    1-(2-bromoethyl)-1H-1,2,4-triazol-3-amine: Contains a bromoethyl group, offering different reactivity and biological properties.

Uniqueness

1-(2-fluoroethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the fluoroethyl group, which imparts greater chemical stability and enhanced biological activity compared to its chloroethyl and bromoethyl analogs . The fluoroethyl group also improves the compound’s pharmacokinetic properties, making it a more attractive candidate for drug development .

Properties

CAS No.

1528319-82-5

Molecular Formula

C4H7FN4

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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